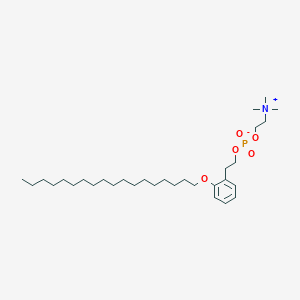

2-Stearoxyphenethyl phosphocholin

Description

Properties

Molecular Formula |

C31H58NO5P |

|---|---|

Molecular Weight |

555.8 g/mol |

IUPAC Name |

2-(2-octadecoxyphenyl)ethyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C31H58NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27-35-31-24-21-20-23-30(31)25-28-36-38(33,34)37-29-26-32(2,3)4/h20-21,23-24H,5-19,22,25-29H2,1-4H3 |

InChI Key |

JJHHONJQMAWVJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1CCOP(=O)([O-])OCC[N+](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Total Synthesis of Novel Phenethyl-Based Phospholipids: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipid-based therapeutics has identified phospholipids as crucial players in cellular signaling, with aberrant pathways often implicated in diseases such as cancer. This technical guide delves into the total synthesis of a novel class of phenethyl-based phospholipids, designed as potential antitumor agents through the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, quantitative analysis of their biological activity, and a visualization of the pertinent signaling cascade.

I. Synthetic Strategy and Experimental Workflow

The total synthesis of the target phenethyl-based phospholipids is achieved through a concise and efficient four-step linear sequence, commencing with commercially available starting materials. The general workflow involves the esterification of a substituted hydroxyphenylacetic acid, followed by O-alkylation to introduce the desired lipid tail, subsequent reduction of the ester to an alcohol, and finally, phosphitylation and oxidation to yield the phospholipid headgroup.

II. Detailed Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the synthesis and characterization of novel phenethyl-based phospholipids.

A. Synthesis of Methyl 2-alkoxyphenylacetates (General Procedure)

-

Esterification: To a solution of the appropriate hydroxyphenylacetic acid (1.0 eq) in methanol (approx. 6.5 M solution), acetyl chloride (1.95 eq) is added dropwise at 0 °C. The reaction mixture is stirred for 1 hour at 0 °C and then heated to 65 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to afford the crude methyl hydroxyphenylacetate ester.

-

O-Alkylation: To a solution of the methyl hydroxyphenylacetate ester (1.0 eq) in dimethylformamide (DMF, approx. 0.6 M solution), potassium carbonate (K₂CO₃, 3.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. The corresponding bromohydrocarbon (1.3 eq) is then added, and the reaction mixture is heated at 60 °C for 7 hours. After cooling to room temperature, the mixture is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired methyl 2-alkoxyphenylacetate.

B. Synthesis of 2-alkoxyphenethyl Alcohols (General Procedure)

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M solution) at 0 °C, a solution of the corresponding methyl 2-alkoxyphenylacetate (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the 2-alkoxyphenethyl alcohol.

C. Synthesis of Target Phenethyl-Based Phospholipids (General Procedure)

To a solution of the 2-alkoxyphenethyl alcohol (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (CH₂Cl₂, approx. 0.2 M solution) at 0 °C, 2-chloro-1,3,2-dioxaphospholane (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. A solution of bromine (Br₂, 1.2 eq) in anhydrous pyridine is then added dropwise at 0 °C, and the mixture is stirred for an additional 2 hours at room temperature. The reaction is quenched with water, and the mixture is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the final phenethyl-based phospholipid.

D. Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ or CD₃OD as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

III. Quantitative Data Summary

The synthesized phenethyl-based phospholipids were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results, expressed as the concentration required to inhibit 50% of cell growth (GI₅₀), are summarized in the tables below.

Table 1: In Vitro Anticancer Activity of Saturated Alkoxy-Substituted Phenethyl Phospholipids

| Compound | Alkoxy Chain | Cancer Cell Line | GI₅₀ (µM) |

| 1a | n-C₁₆H₃₃ | HL-60 (Leukemia) | 0.87 |

| K-562 (Leukemia) | 1.23 | ||

| A549 (Lung) | 2.54 | ||

| HCT-116 (Colon) | 1.98 | ||

| 1b | n-C₁₈H₃₇ | HL-60 (Leukemia) | 0.54 |

| K-562 (Leukemia) | 0.91 | ||

| A549 (Lung) | 1.76 | ||

| HCT-116 (Colon) | 1.32 |

Table 2: In Vitro Anticancer Activity of Monounsaturated Alkoxy-Substituted Phenethyl Phospholipids

| Compound | Alkoxy Chain | Cancer Cell Line | GI₅₀ (µM) |

| 2a | cis-9-C₁₆H₃₁ | HL-60 (Leukemia) | 1.12 |

| K-562 (Leukemia) | 1.58 | ||

| A549 (Lung) | 3.11 | ||

| HCT-116 (Colon) | 2.45 | ||

| 2b | cis-9-C₁₈H₃₅ | HL-60 (Leukemia) | 0.76 |

| K-562 (Leukemia) | 1.05 | ||

| A549 (Lung) | 2.03 | ||

| HCT-116 (Colon) | 1.67 |

IV. Signaling Pathway Visualization

The antitumor activity of these novel phenethyl-based phospholipids is attributed to their ability to downregulate the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and is often dysregulated in cancer, contributing to proliferation, survival, and metastasis.[1][2]

V. Conclusion

This technical guide provides a comprehensive framework for the total synthesis and evaluation of novel phenethyl-based phospholipids. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The elucidation of the p38 MAPK signaling pathway as the molecular target for these compounds opens new avenues for the development of targeted cancer therapies. Further investigation into the structure-activity relationships and in vivo efficacy of these promising compounds is warranted.

References

The Core Mechanism of Action of Synthetic Ether-Linked Phosphocholines: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic ether-linked phosphocholines represent a class of investigational anti-cancer agents with a unique mechanism of action that circumvents traditional DNA-damaging pathways. This technical guide provides an in-depth exploration of the molecular mechanisms employed by prominent members of this class, including edelfosine, miltefosine, and perifosine. These compounds primarily exert their cytotoxic effects through intricate interactions with cellular membranes, particularly lipid rafts, leading to the modulation of critical signaling pathways that govern cell survival and apoptosis. Key mechanisms include the potent inhibition of the PI3K/Akt survival pathway and the induction of programmed cell death through both extrinsic and intrinsic apoptotic cascades. This is often initiated by the clustering of death receptors within lipid rafts and the induction of mitochondrial-mediated apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.

Introduction

Synthetic ether-linked phosphocholines are analogues of lysophosphatidylcholine characterized by a metabolically stable ether linkage at the sn-1 position of the glycerol backbone. This structural feature contributes to their accumulation in cellular membranes and their selective cytotoxicity towards tumor cells while largely sparing normal, non-transformed cells. Unlike conventional chemotherapeutic agents that target DNA replication and repair, these compounds act on cell membranes and downstream signaling cascades, making them promising candidates for overcoming drug resistance and for combination therapies. This guide will dissect the multifaceted mechanism of action of these compounds, focusing on their effects on membrane microdomains and key cellular signaling networks.

Core Mechanism of Action: A Multi-pronged Approach

The anti-neoplastic activity of synthetic ether-linked phosphocholines is not attributed to a single target but rather to a cascade of events initiated at the plasma membrane and propagated through various intracellular signaling pathways.

Membrane Interaction and Lipid Raft Modulation

A primary and crucial event in the mechanism of action of synthetic ether-linked phosphocholines is their incorporation into cellular membranes, with a particular affinity for cholesterol-rich microdomains known as lipid rafts. These rafts serve as platforms for the assembly and regulation of signaling complexes. By intercalating into these domains, synthetic ether-linked phosphocholines alter their biophysical properties, including fluidity and composition. This disruption is a critical initiating step that leads to the downstream signaling alterations. Edelfosine, for instance, has been shown to accumulate in lipid rafts, leading to the formation of larger raft clusters.[1] This reorganization is instrumental in the subsequent recruitment and activation of death receptors.

Inhibition of the PI3K/Akt Survival Pathway

A convergent mechanism of action for edelfosine, miltefosine, and perifosine is the potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell survival, proliferation, and metabolism.

-

Perifosine acts as an allosteric inhibitor of Akt, targeting its pleckstrin homology (PH) domain. This prevents the recruitment of Akt to the plasma membrane, a necessary step for its activation by upstream kinases.[2]

-

Edelfosine and miltefosine also lead to a decrease in Akt phosphorylation and activity, contributing to their pro-apoptotic effects.

The inhibition of the PI3K/Akt pathway results in the de-repression of pro-apoptotic proteins and the down-regulation of survival factors, tipping the cellular balance towards apoptosis.

Induction of Apoptosis

Synthetic ether-linked phosphocholines are potent inducers of apoptosis, engaging both the extrinsic and intrinsic pathways.

-

Extrinsic Pathway: Death Receptor Clustering: A key mechanism, particularly for edelfosine, is the induction of clustering of death receptors, such as Fas/CD95, within lipid rafts.[3] This ligand-independent aggregation facilitates the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the caspase cascade.[1][4]

-

Intrinsic (Mitochondrial) Pathway: These compounds also trigger the mitochondrial apoptotic pathway. This can occur through the activation of BH3-only proteins (e.g., Bid) downstream of death receptor signaling, or through direct effects on the mitochondria. Edelfosine has been observed to cause the redistribution of lipid rafts to the mitochondria. The culmination of these events is the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and the activation of caspase-9 and the downstream executioner caspases.[3]

-

Endoplasmic Reticulum (ER) Stress: Edelfosine has also been reported to induce an ER stress response, which can independently trigger apoptosis through the unfolded protein response (UPR).

Quantitative Data

The cytotoxic and pro-apoptotic activities of synthetic ether-linked phosphocholines have been quantified in numerous cancer cell lines. The following tables summarize some of the available data.

Table 1: IC50 Values of Synthetic Ether-Linked Phosphocholines in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| Perifosine | MM.1S | Multiple Myeloma | 4.7 | MTT | [5] |

| U266 | Multiple Myeloma | 5-10 | MTT | [4] | |

| A549 | Lung Carcinoma | 4.17 | Haemocytometry | [6] | |

| PC-3 | Prostate Cancer | 10-50 | Crystal Violet | [7] | |

| HepG2 | Hepatocellular Carcinoma | 10-50 | Crystal Violet | [7] | |

| Miltefosine | Leishmania infantum | - | 47 | PI Staining | [8] |

| Leishmania donovani | - | 25 | MTT | [9] | |

| Edelfosine | Leishmania infantum | - | 27 | PI Staining | [8] |

| PC3 | Prostate Cancer | ~10 | Growth Inhibition | [10] | |

| LNCaP | Prostate Cancer | ~10 | Growth Inhibition | [10] | |

| DU145 | Prostate Cancer | >10 | Growth Inhibition | [10] |

Note: IC50 values can vary depending on the assay method, incubation time, and specific cell line characteristics.

Table 2: Quantitative Effects on Apoptosis and Signaling Pathways

| Compound | Cell Line | Effect | Quantification | Method | Reference |

| Miltefosine | Leishmania donovani | Apoptosis (Annexin V+) | 68% at 40 µM (24h) | Flow Cytometry | [11] |

| Leishmania donovani | Sub-G1 population | 54% at 40 µM (24h) | Flow Cytometry | [11] | |

| Perifosine | MCF-7 | P-Akt reduction | Dose-dependent | Western Blot | [5] |

| PC3 | P-Akt inhibition | Significant at day 7 | RPPA | [12] | |

| Edelfosine | Jurkat | Apoptosis (Sub-G1) | Time-dependent increase | Flow Cytometry | [7] |

| Human Erythrocytes | Annexin-V binding | Significant increase at 5µM (6h) | Flow Cytometry | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of synthetic ether-linked phosphocholines.

Lipid Raft Isolation (Detergent-Based Method)

This protocol describes the isolation of detergent-resistant membranes (DRMs), which are enriched in lipid rafts.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors

-

Sucrose solutions (80%, 35%, and 5% w/v) in TNE buffer

-

Ultracentrifuge and appropriate tubes

Procedure:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 ml of ice-cold lysis buffer and incubate on ice for 30 minutes.

-

Homogenize the lysate by passing it 10 times through a 22-gauge needle.

-

Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

-

Place the 40% sucrose/lysate mixture at the bottom of an ultracentrifuge tube.

-

Carefully layer 7 ml of 35% sucrose solution on top, followed by a 3.5 ml layer of 5% sucrose solution.

-

Centrifuge at 200,000 x g for 18 hours at 4°C.

-

Collect 1 ml fractions from the top of the gradient. Lipid rafts are typically found at the 5%/35% interface.

-

Analyze fractions for lipid raft markers (e.g., flotillin, caveolin) and proteins of interest by Western blotting.

Western Blot Analysis of PI3K/Akt Pathway

This protocol details the detection of total and phosphorylated levels of key proteins in the PI3K/Akt pathway.

Materials:

-

Cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β, anti-GSK3β)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate protein lysates (20-40 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µl of binding buffer.

-

Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cytochrome c Release Assay

This protocol is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.

Materials:

-

Cell pellets

-

Cytosol/Mitochondria Fractionation Kit or buffers for differential centrifugation (e.g., digitonin-based buffer)

-

Western blot reagents (as described in 4.2)

-

Anti-cytochrome c antibody

-

Antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers

Procedure:

-

Fractionate the cells into cytosolic and mitochondrial fractions using a commercially available kit or a standard differential centrifugation protocol.

-

Determine the protein concentration of each fraction.

-

Perform Western blot analysis on equal amounts of protein from the cytosolic and mitochondrial fractions.

-

Probe the membrane with an anti-cytochrome c antibody.

-

To ensure proper fractionation, also probe for a cytosolic marker (which should be absent in the mitochondrial fraction) and a mitochondrial marker (which should be absent in the cytosolic fraction).

-

An increase in cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Signaling pathways modulated by synthetic ether-linked phosphocholines.

Figure 2: General experimental workflow for studying the mechanism of action.

Conclusion

Synthetic ether-linked phosphocholines represent a compelling class of anti-cancer agents with a distinct mechanism of action centered on the disruption of membrane lipid rafts and the subsequent inhibition of pro-survival signaling pathways, most notably the PI3K/Akt pathway, and the induction of apoptosis. Their ability to trigger cell death through multiple, interconnected pathways, including death receptor clustering and mitochondrial dysfunction, underscores their potential to overcome resistance to conventional therapies. This technical guide provides a foundational understanding of their core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of this promising class of anti-neoplastic drugs. Further research is warranted to fully elucidate the nuances of their interactions with the tumor microenvironment and to optimize their clinical application.

References

- 1. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of Edelfosine in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Super-Resolution Imaging of Fas/CD95 Reorganization Induced by Membrane-Bound Fas Ligand Reveals Nanoscale Clustering Upstream of FADD Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Edelfosine and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of edelfosine in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Consequences of Treatment with the AKT Inhibitor Perifosine in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Lipid raft‐disrupting miltefosine preferentially induces the death of colorectal cancer stem‐like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biological Activity of Novel Stearoyl Phosphocholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl phosphocholine (SPC) derivatives represent a burgeoning class of lipid molecules with significant therapeutic potential. As structural analogs of naturally occurring phospholipids, these compounds exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Their unique physicochemical properties, conferred by the saturated stearoyl acyl chain and the polar phosphocholine headgroup, allow them to interact with cellular membranes and modulate various signaling pathways. This technical guide provides an in-depth overview of the current understanding of the biological activities of novel SPC derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling mechanisms.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activity of various phosphocholine derivatives, with a focus on stearoyl-containing compounds where available. These data are compiled from multiple in vitro and in vivo studies and are intended for comparative purposes.

Table 1: Anti-Cancer Activity of Phosphocholine Derivatives

| Compound | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Octadecylphosphocholine (18:0-PC) | Rat Mammary Carcinoma (1/C2) | Cell Counting | ~10 | [1] |

| Octadecylphosphocholine (18:0-PC) | Rat Mammary Carcinoma (1/C32) | Cell Counting | ~15 | [1] |

| Octadecylphosphocholine (18:0-PC) | Human Breast (MDA-MB-231) | Cell Counting | ~20 | [1] |

| Octadecylphosphocholine (18:0-PC) | Human Breast (MCF-7) | Cell Counting | ~12 | [1] |

| Octadecylphosphocholine (18:0-PC) | Human Colon (HT-29) | Cell Counting | ~8 | [1] |

| Octadecylphosphocholine (18:0-PC) | Human Oral Epidermoid (KB) | Cell Counting | ~10 | [1] |

| 1-(4-hydroxy-3-methoxy) cinnamoyl-2-palmitoyl-sn-glycero-3-phosphocholine | Klebsiella planticola | MIC | 15.6 µg/mL | [2] |

| 1-(4-hydroxy-3-methoxy) benzoyl-2-acyl-sn-glycero-3-phosphocholine | Candida albicans | MIC | 15.6 µg/mL | [2] |

Table 2: Anti-Inflammatory and Antioxidant Activity of Phosphocholine Derivatives

| Compound | Assay Type | Metric | Value | Reference |

| 1-(4-hydroxy-3,5-dimethoxy) cinnamoyl-2-acyl-sn-glycero-3-phosphocholine | Antioxidant Activity | EC50 | 16.43 µg/mL | [2] |

| 1-(4-hydroxy-3-methoxy) cinnamoyl-2-acyl-sn-glycero-3-phosphocholine | Antioxidant Activity | EC50 | 36.05 µg/mL | [2] |

| 1-(4-hydroxy-3,5-dimethoxy) cinnamoyl-2-palmitoyl-sn-glycero-3-phosphocholine | Antioxidant Activity | EC50 | 33.35 µg/mL | [2] |

| N-Stearoylethanolamine | Inhibition of nuclear NF-κB translocation | In vitro/In vivo | Effective | [3] |

| Stearoyl lysophosphatidylcholine | Inhibition of Caspase-11 activation | In vitro | Significant | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of stearoyl phosphocholine derivatives.

Synthesis of Novel Stearoyl Phosphocholine Derivatives

The synthesis of novel stearoyl phosphocholine derivatives can be achieved through various chemical and chemoenzymatic methods. A general approach involves the acylation of a glycerophosphocholine backbone.

Chemoenzymatic Synthesis of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine:

This method utilizes phospholipase A2 for regioselective hydrolysis followed by reacylation.[5]

-

Step 1: Hydrolysis of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC):

-

Disperse DSPC in a buffer solution (e.g., 100 mM NaEDTA, 100 mM Tris, pH 8.1).

-

Add phospholipase A2 to the mixture.

-

Incubate to allow for the selective hydrolysis of the fatty acid at the sn-2 position, yielding 1-stearoyl-sn-glycero-3-phosphocholine (lyso-PC).

-

Extract the lyso-PC using a chloroform/methanol solvent system.

-

-

Step 2: Acylation with Arachidonic Acid:

-

Dissolve the purified lyso-PC and arachidonic acid anhydride in chloroform.

-

Add a catalyst, such as 4-pyrrolidinopyridine (4-PPY).

-

Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

-

Purify the final product, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, using column chromatography.

-

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[6][7]

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the stearoyl phosphocholine derivatives in culture medium.

-

Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[6]

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[6]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of compounds.[8][9][10]

-

Animal Model:

-

Use appropriate rodent models, such as male DBA1/J mice or Wistar rats.

-

-

Compound Administration:

-

Induction of Edema:

-

Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of the animals.[10]

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in activated macrophages.[12][13]

-

Cell Culture:

-

Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

-

Compound and LPS Treatment:

-

Pre-treat the cells with various concentrations of the stearoyl phosphocholine derivative for a specified time.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.

-

-

Nitrite Measurement:

-

After a 24-hour incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.[13]

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

-

Signaling Pathways and Mechanisms of Action

Stearoyl phosphocholine derivatives exert their biological effects by modulating key signaling pathways involved in inflammation, cell survival, and proliferation.

AMPK/p38 MAPK Pathway in Macrophage Activation

Stearoyl lysophosphatidylcholine (sLPC) has been shown to enhance the phagocytic ability of macrophages through the activation of the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (MAPK) pathway.[8]

Caption: sLPC activates AMPK, leading to the activation of p38 MAPK and enhanced macrophage phagocytosis.

NF-κB Signaling Pathway in Inflammation

N-stearoylethanolamine, a related lipid amide, has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the nuclear translocation of NF-κB.[3] While not a direct phosphocholine derivative, this highlights a common anti-inflammatory mechanism for stearoyl-containing lipids.

Caption: N-Stearoylethanolamine inhibits the translocation of NF-κB to the nucleus, suppressing pro-inflammatory gene expression.

PI3K/Akt Signaling Pathway in Cell Survival and Proliferation

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. While direct modulation by stearoyl phosphocholine derivatives is an active area of research, the inhibition of choline kinase, which produces the precursor for phosphatidylcholine synthesis, has been shown to attenuate PI3K/Akt signaling.[14]

Caption: The PI3K/Akt pathway, a key regulator of cell survival, is a potential target for modulation by stearoyl phosphocholine derivatives.

Conclusion and Future Directions

Novel stearoyl phosphocholine derivatives are a promising class of bioactive lipids with diverse therapeutic applications. Their ability to modulate key signaling pathways involved in inflammation and cancer underscores their potential in drug development. The data and protocols presented in this guide offer a foundational resource for researchers in this field. Future research should focus on synthesizing and screening a wider range of stearoyl phosphocholine analogs to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling cascades modulated by these compounds. Such efforts will be crucial for the rational design and clinical translation of novel SPC-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-Stearoylethanolamine suppresses the pro-inflammatory cytokines production by inhibition of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stearoyl Lysophosphatidylcholine Inhibits Endotoxin-Induced Caspase-11 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Arachidonyl-lysophosphatidylethanolamine Induces Anti-Inflammatory Effects on Macrophages and in Carrageenan-Induced Paw Edema [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective inhibition of choline kinase simultaneously attenuates MAPK and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Synthetic Phospholipids in Advancing Cell Membrane Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, the cell membrane stands as a critical interface, mediating a vast array of physiological processes from signal transduction to molecular transport. Understanding the nuanced dynamics of this lipid bilayer is paramount for advancements in both fundamental science and therapeutic development. Synthetic phospholipids have emerged as indispensable tools in this endeavor, offering a level of precision and control unattainable with their natural counterparts. This technical guide delves into the core applications of synthetic phospholipids in cell membrane research, providing detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key biological and experimental workflows.

The Advantages of Synthesis: Purity, Stability, and Design Flexibility

While phospholipids extracted from natural sources provide a foundational understanding of membrane biology, they often present challenges due to their inherent heterogeneity and instability. Natural phospholipids consist of a diverse mixture of fatty acid chains, leading to batch-to-batch variability that can compromise experimental reproducibility.[1] In contrast, synthetic phospholipids are single, well-defined molecular species, offering high purity and stability.[1][2] This precise chemical composition allows for the controlled adjustment of physical and chemical properties, enabling researchers to systematically investigate the impact of specific lipid structures on membrane function.[1]

The synthesis of phospholipids can be categorized into semi-synthesis and total synthesis.[2] These approaches allow for the creation of a vast array of phospholipid analogues, including those with modified headgroups or acyl chains, as well as the incorporation of functionalities like polyethylene glycol (PEG) for drug delivery applications or fluorescent tags for imaging studies.[3] This design flexibility is crucial for dissecting complex biological processes and for the rational design of lipid-based technologies.

Quantitative Insights into Membrane Properties

The ability to create model membranes with defined compositions using synthetic phospholipids has been instrumental in quantifying the physical properties of the lipid bilayer. These parameters are crucial for understanding membrane fluidity, stability, and interactions with other molecules.

Table 1: Physical Properties of Common Synthetic Phosphatidylcholines

| Phospholipid | Abbreviation | Acyl Chains | Gel Transition Temperature (Tm) (°C) | Area per Lipid (Ų) | Bilayer Thickness (DHH) (Å) |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0/14:0 | 23 - 24[4] | ~60.6[5] | ~34.3 |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0/16:0 | 41[4] | ~47.9[5] | ~38.0 |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0/18:0 | 55[4] | ~45.0[5] | ~41.5 |

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | 16:0/18:1 | -2[3] | ~64.3[6] | ~37.5[7] |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | DOPC | 18:1/18:1 | -17 to -20[3] | ~67.8[8] | ~36.5[7] |

Note: The gel transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a tightly packed gel state to a more fluid liquid-crystalline state.[3] The area per lipid and bilayer thickness (headgroup-to-headgroup distance) are critical parameters for understanding membrane packing and organization.

Crafting Artificial Membranes: Key Experimental Protocols

Synthetic phospholipids are the building blocks for creating various model membrane systems that mimic the cellular environment. These artificial platforms, such as liposomes and supported lipid bilayers, are invaluable for studying membrane-associated phenomena in a controlled setting.

Liposome Preparation via Thin-Film Hydration

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core.[9] They are widely used as drug delivery vehicles and as models for cellular membranes.[9][10] The thin-film hydration method, also known as the Bangham method, is a common technique for their preparation.[10][11]

Protocol:

-

Lipid Film Formation:

-

Dissolve the desired synthetic phospholipids (and other components like cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[9] The goal is to achieve a clear, homogeneous solution.[9]

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[10][11]

-

Thoroughly dry the lipid film under vacuum for several hours to overnight to remove any residual solvent.[9][12]

-

-

Hydration:

-

Add an aqueous buffer or solution (which can contain a hydrophilic drug for encapsulation) to the flask containing the dry lipid film.[9]

-

The hydration temperature should be maintained above the gel-liquid crystal transition temperature (Tm) of the lipid with the highest Tm to ensure the lipids are in a fluid state.

-

Agitate the flask vigorously (e.g., by vortexing or shaking) to facilitate the swelling and detachment of the lipid film, leading to the spontaneous formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Optional but Recommended):

-

To obtain unilamellar vesicles (liposomes with a single bilayer) of a more uniform size, the MLV suspension can be subjected to sonication or extrusion.[9]

-

Sonication: Use a probe or bath sonicator to apply high-energy ultrasound to the MLV suspension, breaking them down into smaller unilamellar vesicles (SUVs).

-

Extrusion: Force the MLV suspension multiple times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using an extruder. This process generates large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[13]

-

Supported Lipid Bilayer (SLB) Formation

Supported lipid bilayers (SLBs) are planar lipid membranes formed on a solid substrate.[14] They serve as excellent models for studying membrane-protein interactions and cellular adhesion processes. The solvent-assisted lipid bilayer (SALB) formation method is a versatile technique for creating SLBs on various surfaces.[15]

Protocol:

-

Substrate Preparation:

-

Lipid Deposition and Solvent Exchange:

-

Introduce a water-miscible organic solvent, such as isopropanol, into a flow chamber containing the cleaned substrate.[1][15]

-

Inject a solution of synthetic phospholipids dissolved in the same organic solvent into the chamber and allow it to incubate.[1][14]

-

Gradually exchange the organic solvent with an aqueous buffer.[1][14] This change in solvent environment induces the self-assembly of the lipids into a bilayer on the substrate surface.[14]

-

-

Washing and Characterization:

-

Wash the chamber extensively with the aqueous buffer to remove any excess, non-adsorbed lipids.[1]

-

The quality and fluidity of the formed SLB can be characterized using techniques such as Quartz Crystal Microbalance-Dissipation (QCM-D), Atomic Force Microscopy (AFM), and Fluorescence Recovery After Photobleaching (FRAP).[14]

-

Elucidating Signal Transduction Pathways

Synthetic phospholipids, particularly synthetic phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PIP2), are crucial for dissecting complex signaling cascades at the cell membrane.[16] They allow researchers to precisely control the lipid environment and study its impact on the activity of membrane-associated proteins.

The Role of PIP2 in G-Protein Coupled Receptor (GPCR) Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a central role in cellular communication.[17] The interaction of GPCRs with their signaling partners, the G-proteins, is modulated by the surrounding lipid environment. Synthetic PIP2 has been shown to stabilize the active state of certain GPCRs and enhance the selectivity of G-protein coupling.[18]

Upon ligand binding, the GPCR undergoes a conformational change, which facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the G-protein into its α and βγ subunits, which then go on to activate downstream effector enzymes like phospholipase C (PLC).[17][19] PLC, in turn, cleaves PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20] IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of calcium ions, while DAG remains in the membrane and activates protein kinase C (PKC).

References

- 1. researchgate.net [researchgate.net]

- 2. Solvent-assisted preparation of supported lipid bilayers | Springer Nature Experiments [experiments.springernature.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Phospholipid headgroups govern area per lipid and emergent elastic properties of bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. archive.ambermd.org [archive.ambermd.org]

- 8. 6. Membrane area and Area per lipid calculation — FATSLiM 0.2.1 documentation [pythonhosted.org]

- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 12. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 13. bitesizebio.com [bitesizebio.com]

- 14. researchgate.net [researchgate.net]

- 15. Biomembrane Fabrication by the Solvent-assisted Lipid Bilayer (SALB) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. portlandpress.com [portlandpress.com]

- 18. PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bosterbio.com [bosterbio.com]

- 20. Phospholipase C - Wikipedia [en.wikipedia.org]

The Dawn of a New Era in Phosphocholine Therapeutics: A Technical Guide to Discovery and Synthesis

For Immediate Release

A deep dive into the synthesis and discovery of novel phosphocholine compounds reveals a promising frontier in the development of targeted therapies for a range of diseases, most notably cancer. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core aspects of this burgeoning field, from detailed experimental protocols to the intricate signaling pathways these new chemical entities modulate.

The deliberate modification of the phosphocholine scaffold has yielded a new generation of compounds with potent and selective biological activities. These synthetic analogues, ranging from phosphatidylcholine to lysophosphatidylcholine derivatives, are demonstrating significant potential as antiproliferative, and anti-inflammatory agents. This whitepaper will illuminate the key advancements, focusing on the synthesis of pioneering compounds and their biological implications.

Key Discoveries and Syntheses at the Forefront

Recent breakthroughs have centered on the strategic acylation and modification of the glycerol backbone and the choline headgroup. These modifications are designed to enhance cellular uptake, improve metabolic stability, and increase target specificity. Notable examples include the incorporation of isoprenoid moieties and the use of amino acid templates to create novel lysophosphatidylcholine analogues.

One significant area of advancement is the synthesis of phosphatidylcholine analogues containing monoterpene acids, which have shown potent antiproliferative activity against various cancer cell lines.[1][2] Another innovative approach involves the synthesis of lysophosphatidylcholine (lysoPC) analogues using serine as a chiral template, leading to compounds with enhanced inhibitory activity against fungal pathogens.[3]

A noteworthy development is the creation of phosphocholine-mimetics, such as the compound C10M, which has been designed to inhibit pro-inflammatory conformational changes in C-reactive protein.[4][5] This represents a novel therapeutic strategy for inflammatory conditions.

Quantitative Analysis of Biological Activity

The true measure of these novel compounds lies in their biological efficacy. The following tables summarize the quantitative data from key studies, providing a comparative analysis of their antiproliferative activities.

Table 1: Antiproliferative Activity of Terpene-Phospholipids [6]

| Compound | MV4-11 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | LoVo (Colon) IC50 (µM) | LoVo/DX (Colon, Doxorubicin-Resistant) IC50 (µM) | HepG2 (Liver) IC50 (µM) | BALB/3T3 (Normal Fibroblasts) IC50 (µM) |

| 1a (Geranic acid) | >500 | >500 | >500 | >500 | >500 | >500 | >500 |

| 1b (Citronellic acid) | >500 | >500 | >500 | >500 | >500 | >500 | >500 |

| 3a (1,2-di-geranoyl-GPC) | 27.63 ± 2.45 | 39.54 ± 4.11 | 41.22 ± 3.18 | 33.45 ± 2.98 | 29.87 ± 2.11 | 44.32 ± 3.87 | 198.43 ± 15.6 |

| 3b (1,2-di-citronellyl-GPC) | 41.23 ± 3.19 | 55.12 ± 4.98 | 63.45 ± 5.43 | 49.87 ± 4.12 | 45.67 ± 3.98 | 71.23 ± 6.54 | 254.32 ± 21.8 |

| 7a (1-palmitoyl-2-geranoyl-GPC) | 19.87 ± 1.54 | 28.76 ± 2.43 | 31.43 ± 2.87 | 25.43 ± 2.11 | 22.11 ± 1.98 | 33.21 ± 2.98 | 154.32 ± 12.9 |

| 7b (1-palmitoyl-2-citronellyl-GPC) | 33.45 ± 2.87 | 41.23 ± 3.54 | 45.67 ± 4.01 | 38.76 ± 3.21 | 35.43 ± 3.01 | 54.32 ± 4.87 | 211.43 ± 18.7 |

| 9a (1-geranoyl-2-lyso-GPC) | 45.32 ± 3.98 | >500 | 87.65 ± 7.65 | 65.43 ± 5.87 | 59.87 ± 5.12 | >500 | 312.43 ± 28.7 |

| 9b (1-citronellyl-2-lyso-GPC) | 381.58 ± 34.2 | >500 | >500 | 286.7 ± 25.4 | >500 | >500 | >500 |

| 10a (1-geranoyl-2-palmitoyl-GPC) | 15.43 ± 1.23 | 21.34 ± 1.98 | 24.56 ± 2.11 | 18.76 ± 1.54 | 16.54 ± 1.32 | 26.43 ± 2.21 | 121.21 ± 10.9 |

| 10b (1-citronellyl-2-palmitoyl-GPC) | 28.76 ± 2.43 | 35.43 ± 3.01 | 39.87 ± 3.43 | 31.23 ± 2.87 | 29.87 ± 2.54 | 43.21 ± 3.87 | 187.54 ± 15.9 |

| Cisplatin | 1.21 ± 0.09 | 2.43 ± 0.18 | 3.12 ± 0.24 | - | - | 4.32 ± 0.34 | 8.76 ± 0.76 |

| Doxorubicin | - | - | - | 1.87 ± 0.15 | 198.5 ± 16.7 | - | - |

GPC: sn-glycero-3-phosphocholine

Experimental Protocols

To facilitate the replication and further development of these promising compounds, detailed experimental protocols for the synthesis of two exemplary molecules are provided below.

Protocol 1: Synthesis of 1-isoprenoyl-2-palmitoyl-sn-glycero-3-phosphocholine (10a)[6]

This protocol outlines the synthesis of a phosphatidylcholine analogue with a monoterpene acid at the sn-1 position and palmitic acid at the sn-2 position.

Materials:

-

1-isoprenoyl-2-hydroxy-sn-glycero-3-phosphocholine (9a)

-

Palmitic acid

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Nitrogen gas

Procedure:

-

Dissolve 1-isoprenoyl-2-hydroxy-sn-glycero-3-phosphocholine (9a) (0.14 mmol) in 2 mL of anhydrous CH₂Cl₂.

-

To this solution, add palmitic acid (0.56 mmol).

-

Add DMAP (0.28 mmol) to the reaction mixture.

-

Finally, add a solution of DCC (0.58 mmol) in 3 mL of CH₂Cl₂.

-

Carry out the reaction for 72 hours under a nitrogen atmosphere in the dark at 40°C.

-

The product is extracted using the method described for compounds 3a and 3b in the source literature.

-

The final product, 1-isoprenoyl-2-palmitoyl-sn-glycero-3-phosphocholine (10a), is obtained as a mixture of two stereoisomers.

Protocol 2: Synthesis of (S)-N-stearoyl-O-phosphocholineserine methyl ester [(S)-1a][3]

This protocol details the synthesis of a novel lysophosphatidylcholine analogue using serine as a chiral template.

Materials:

-

(S)-N-stearoylserine methyl ester

-

Phosphorus trichloride (PCl₃)

-

Imidazole

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Choline tosylate

-

Iodine (I₂)

-

Pyridine

-

Water

Procedure:

-

Preparation of the H-phosphonate intermediate:

-

Cool a solution of imidazole in dichloromethane to 0 °C.

-

Add PCl₃ and then TEA, and stir the mixture.

-

Add a solution of (S)-N-stearoylserine methyl ester in dichloromethane dropwise.

-

After stirring, quench the reaction with water.

-

-

Formation of the phosphocholine ester:

-

To the crude H-phosphonate intermediate, add choline tosylate in pyridine.

-

Add 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and continue stirring.

-

-

Oxidation to the phosphate:

-

Add a solution of iodine in pyridine/water to the reaction mixture.

-

After stirring, quench the reaction with aqueous sodium thiosulfate.

-

-

Purification:

-

Extract the product with chloroform and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (S)-N-stearoyl-O-phosphocholineserine methyl ester.

-

Visualizing the Molecular Landscape: Signaling Pathways and Synthetic Workflows

To better understand the context in which these novel compounds operate and are created, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a representative experimental workflow.

Caption: The Kennedy Pathway for de novo phosphatidylcholine biosynthesis.

Caption: Experimental workflow for the synthesis of compound 10a.

The aberrant choline metabolism, particularly the upregulation of the Kennedy pathway, is a recognized hallmark of many cancers.[7] This makes the enzymes in this pathway attractive targets for novel anticancer drugs. The synthetic phosphocholine analogues discussed herein represent a promising class of molecules that can potentially interfere with these aberrant metabolic processes, leading to selective cancer cell death.

The continued exploration and refinement of synthetic strategies for novel phosphocholine compounds will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and reduced side effects. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel phosphocholine‐mimetic inhibits a pro‐inflammatory conformational change in C‐reactive protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel Phosphatidylcholine Analogues Containing Monoterpene Acids as Potent Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of phosphocholine and quaternary amine ether lipids and evaluation of in vitro antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Biological Function of Phenethyl-Containing Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological functions of phenethyl-containing lipids and related bioactive molecules. The focus is on their roles in cellular signaling, with detailed experimental protocols and quantitative data to support further research and drug development in this area. While a distinct class of endogenous "phenethyl-containing lipids" is not broadly defined in current literature, this guide examines well-characterized phenethyl-containing molecules that profoundly interact with and modulate lipid signaling pathways and membrane biophysics. The primary compounds discussed are Caffeic Acid Phenethyl Ester (CAPE), Phenethyl Isothiocyanate (PEITC), and the foundational molecule, phenethyl alcohol.

Core Bioactivities and Therapeutic Potential

Phenethyl-containing compounds exhibit a wide range of biological activities, making them promising candidates for therapeutic development. Their functions are primarily attributed to their antioxidant, anti-inflammatory, and anti-cancer properties.

Caffeic Acid Phenethyl Ester (CAPE) , a key component of honeybee propolis, is a potent bioactive molecule with demonstrated anti-cancer, anti-inflammatory, and antioxidant effects[1][2]. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines[2][3][4]. Its anti-inflammatory properties are largely mediated through the inhibition of the NF-κB signaling pathway[1].

Phenethyl Isothiocyanate (PEITC) , found in cruciferous vegetables, is another well-studied compound with significant anti-cancer and chemopreventive activities[5][6][7]. PEITC has been shown to modulate lipid metabolism and inflammation, making it a potential agent for combating obesity and atherosclerosis[8]. It exerts its effects through various mechanisms, including the alteration of gene expression related to lipid metabolism and inflammatory responses[6][8].

Phenethyl alcohol (PEA) , a simpler aromatic alcohol, has been observed to insert into lipid bilayers, thereby altering membrane fluidity and organization[9]. This interaction with cellular membranes can disrupt hydrophobic interactions between lipid molecules, which is linked to its bacteriostatic activity[9]. Studies have shown that PEA can affect the synthesis and composition of phospholipids in bacterial membranes[10].

Quantitative Data on Biological Activity

The following tables summarize key quantitative data on the biological effects of Caffeic Acid Phenethyl Ester (CAPE) and Phenethyl Isothiocyanate (PEITC).

Table 1: Cytotoxicity of Caffeic Acid Phenethyl Ester (CAPE) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| A549 | Lung Carcinoma | ~100 | [2] |

| HT1080 | Fibrosarcoma | 5 | [2] |

| G361 | Melanoma | 20 | [2] |

| U2OS | Osteosarcoma | 60 | [2] |

| MCF-7 | Breast Adenocarcinoma | 5 | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | 14.08 - 35 | [2][3] |

| Hs578T | Breast Carcinoma | 8.01 | [3] |

| SAS | Oral Squamous Carcinoma | 129.7 ± 4.2 | [11] |

| OECM-1 | Oral Squamous Carcinoma | 159.2 ± 7.2 | [11] |

Table 2: Effect of Phenethyl Isothiocyanate (PEITC) on Hepatic Gene Expression in Rats

| Gene | Function | Regulation by PEITC | Citation |

| UGT1A6 | UDP-glucuronosyltransferase (Phase II enzyme) | Up-regulated | [6][7] |

| NNMT | Nicotinamide N-methyltransferase | Down-regulated | [6][7] |

| cyp2b15 | Cytochrome P450 (Phase I enzyme) | Up-regulated | [6][7] |

| bcl2l2 | Anti-apoptotic gene | Up-regulated | [6][7] |

| Gadd45b | Stress regulator | Up-regulated | [6][7] |

| Dnajb9 | Stress regulator | Up-regulated | [6][7] |

| Dnajb5 | Stress regulator | Up-regulated | [6][7] |

| Hspb1 | Heat shock protein | Up-regulated | [6][7] |

Signaling Pathways Modulated by Phenethyl-Containing Compounds

Phenethyl-containing molecules exert their biological effects by modulating key intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. CAPE is a well-documented inhibitor of this pathway.

Caption: NF-κB signaling pathway and the inhibitory action of CAPE.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for regulating cell growth, survival, and metabolism.

Caption: Overview of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.

Caption: The classical MAPK/ERK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of phenethyl-containing compounds.

Lipid Extraction (Bligh-Dyer Method)

This protocol is for the extraction of total lipids from biological samples.

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

Procedure:

-

Homogenize the sample in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v). For 1 g of tissue, use 3.8 mL of the solvent mixture.

-

After homogenization, add another 1 volume of chloroform and 1 volume of water to create a final solvent ratio of 2:2:1.8 (chloroform:methanol:water).

-

Vortex the mixture thoroughly for 1-2 minutes.

-

Centrifuge the sample at 1,000 x g for 10 minutes to separate the phases.

-

Three phases will be observed: an upper aqueous phase (methanol and water), a lower organic phase (chloroform containing lipids), and a protein disk at the interface.

-

Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

-

Dry the collected lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipids in an appropriate solvent for downstream analysis (e.g., LC-MS/MS).

Caption: Workflow for the Bligh-Dyer lipid extraction method.

Western Blot Analysis for Protein Expression

This protocol details the steps for analyzing the expression levels of specific proteins.

Materials:

-

RIPA buffer (for cell lysis)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Caption: Standard workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis using flow cytometry.

Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is for the quantification of gene expression levels.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

-

qPCR: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.

-

Data Analysis: Run the qPCR reaction in a real-time PCR instrument. Analyze the amplification data to determine the relative expression of the target gene, often normalized to a housekeeping gene.

Caption: Key steps in RT-qPCR for gene expression analysis.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol outlines a general method for screening MMP inhibitors.

Materials:

-

Recombinant human MMP enzyme

-

Fluorogenic MMP substrate

-

Assay buffer

-

Test compounds (potential inhibitors)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the MMP enzyme, fluorogenic substrate, and test compounds in the assay buffer.

-

Enzyme and Inhibitor Incubation: Add the MMP enzyme to the wells of the microplate, followed by the test compounds at various concentrations. Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 325 nm and emission at 393 nm for some substrates).

-

Data Analysis: Calculate the rate of substrate cleavage for each concentration of the test compound. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for a fluorometric MMP inhibition assay.

Conclusion

Phenethyl-containing compounds represent a diverse group of bioactive molecules with significant potential in pharmacology and drug development. Their ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic disorders provides a strong rationale for their continued investigation. This technical guide has provided a comprehensive overview of their biological functions, supported by quantitative data and detailed experimental protocols, to facilitate further research into this promising class of compounds. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid for understanding the complex mechanisms underlying their biological effects.

References

- 1. elearning.unite.it [elearning.unite.it]

- 2. researchgate.net [researchgate.net]

- 3. Caffeic Acid Phenethyl Ester and Ethanol Extract of Propolis Induce the Complementary Cytotoxic Effect on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caffeic Acid Phenethyl Ester: A Potential Therapeutic Cancer Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dietary phenethyl isothiocyanate alters gene expression in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of orally administered phenethyl isothiocyanate on hepatic gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of orally administered phenethyl isothiocyanate on hepatic gene expression in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the Effects of Phenethyl Isothiocyanate and Sulforaphane on Gene Expression in Breast Cancer and Normal Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of phenethyl alcohol on deoxyribonucleic acid-membrane association in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

exploring the structural and functional roles of ether lipids

An In-depth Technical Guide on the Structural and Functional Roles of Ether Lipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core structural and functional roles of ether lipids, a unique class of glycerophospholipids. We will delve into their biosynthesis, their critical functions in cellular membranes and signaling, their implication in various diseases, and the experimental protocols used for their study.

Introduction to Ether Lipids

Ether lipids are distinguished from the more common diacyl glycerophospholipids by the presence of an ether linkage, instead of an ester linkage, at the sn-1 position of the glycerol backbone.[1][2] This seemingly minor structural alteration has profound implications for their chemical properties and biological functions.[1][2] There are two main types of ether lipids: plasmalogens, which have a vinyl-ether bond at the sn-1 position, and plasmanyl phospholipids, which have an alkyl-ether bond.[3][4] Ether lipids are integral components of cellular membranes, particularly in the nervous, cardiovascular, and immune systems.[4] They are involved in a wide range of cellular processes, including membrane trafficking, signal transduction, and protection against oxidative stress.[5][6]

Structural Roles of Ether Lipids

The unique ether linkage in these lipids confers distinct biophysical properties to cellular membranes.

Membrane Structure and Dynamics

The absence of a carbonyl oxygen at the sn-1 position allows for stronger intermolecular hydrogen bonding between the headgroups of ether lipids, leading to more tightly packed and rigid membrane structures.[5][7] This influences membrane fluidity and can affect the function of membrane-associated proteins.[7][8] Ether lipids have a tendency to form non-lamellar inverted hexagonal structures, a property that is thought to facilitate membrane fusion events such as vesicular trafficking and neurotransmitter release.[1][2]

Lipid Raft Formation

Ether lipids are important for the organization and stability of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[1][2][5] These rafts serve as platforms for cellular signaling, and the presence of ether lipids is crucial for their integrity and function.

Functional Roles of Ether Lipids

Beyond their structural roles, ether lipids are active participants in a variety of cellular functions.

Cell Signaling

Ether lipids and their derivatives can act as potent signaling molecules. A prominent example is the Platelet-Activating Factor (PAF), an ether-linked phosphatidylcholine that mediates pro-inflammatory signaling and platelet aggregation.[3][9][10] Precursors in the ether lipid biosynthetic pathway, such as 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG) and its phosphorylated form, also possess signaling properties.[9][11] Furthermore, the catabolism of ether glycerophospholipids can generate second messengers like arachidonic acid, which are vital for signal transduction.[3]

Antioxidant Defense

Plasmalogens, with their vinyl-ether bond, are potent endogenous antioxidants.[8][12] This bond is preferentially oxidized, thereby protecting other lipids and proteins within the cell membrane from damage by reactive oxygen species (ROS).[12] This antioxidant function is particularly important in tissues with high metabolic activity and oxygen consumption, such as the brain and heart.[8]

Involvement in Disease

Alterations in ether lipid metabolism are associated with a range of human diseases.

-

Neurological Disorders: Reduced levels of plasmalogens have been linked to neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[8][13]

-

Cancer: Cancer cells often exhibit significantly higher levels of ether lipids compared to normal cells.[14][15] The enzyme responsible for a critical step in their synthesis, alkylglyceronephosphate synthase (AGPS), is often upregulated in aggressive cancers.[15] This has led to the investigation of synthetic ether lipid analogs, such as miltefosine, as potential anticancer agents.[3][16] These analogs are thought to disrupt membrane structure and inhibit signaling pathways like those involving protein kinase C.[3][16] Ether lipids have also been shown to influence cancer cell metastasis and ferroptosis susceptibility by modulating membrane fluidity and iron uptake.[17][18]

-

Metabolic and Peroxisomal Disorders: Defects in the peroxisomal enzymes required for ether lipid biosynthesis can lead to severe developmental disorders like Zellweger syndrome and rhizomelic chondrodysplasia punctata (RCDP).[13][19]

Quantitative Data on Ether Lipid Distribution

The abundance of ether lipids, particularly plasmalogens, varies significantly across different human tissues, reflecting their specialized functions.

| Tissue | Plasmalogen Content (% of Total Phospholipids) | Key Functions |

| Myelin Sheath | Up to 70% of ethanolamine glycerophospholipids | Structural integrity of myelin |

| Heart | 30-40% of choline glycerophospholipids | Antioxidant defense, membrane structure |

| Brain | ~20% of total glycerophospholipids | Neuroprotection, synaptic function |

| Kidney | Variable | Membrane trafficking |

| Spleen | Variable | Immune cell function |

| Testes | Variable, high in seminolipid (an ether lipid) | Sperm maturation and function |

Note: The values presented are approximate and can vary based on the specific study and analytical methods used. Data compiled from multiple sources.[4][20]

Biosynthesis of Ether Lipids

The synthesis of ether lipids is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum (ER).[6][19][21]

Caption: Ether lipid biosynthesis starts in the peroxisome and finishes in the ER.

Experimental Protocols for Ether Lipid Analysis

The analysis of ether lipids presents unique challenges due to their structural similarity to diacyl phospholipids and the presence of isomeric forms.

Lipid Extraction from Biological Samples

A robust lipid extraction is the first critical step for accurate lipidomic analysis.

Protocol: Methyl-tert-butyl ether (MTBE) Extraction

This method is effective for high-throughput lipidomics and offers a good recovery of a broad range of lipid classes.[22][23]

-

Sample Preparation: Homogenize ~30 mg of frozen tissue in 500 µL of ice-cold methanol.[22] For plasma, use 20 µL.[23]

-

Internal Standards: Add a deuterated lipid internal standard mix to the homogenate to allow for accurate quantification.[22]

-

Extraction: Add 1 mL of MTBE to the sample homogenate.[22]

-

Incubation: Sonicate the mixture (e.g., 3 x 30 seconds) and agitate at 4°C for 30 minutes.[22]

-

Phase Separation: Add 250 µL of ice-cold water, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes at 20°C.[22]

-

Collection: Three layers will form: an upper organic phase (containing lipids), a lower aqueous phase (containing polar metabolites), and a precipitated protein pellet.[22] Carefully collect the upper organic phase.

-

Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.[22] Reconstitute the dried lipids in a solvent compatible with your analytical system (e.g., methanol/toluene 9:1 for reverse-phase chromatography).[23]

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for detailed lipid analysis, allowing for the separation and identification of individual lipid species.[13]

Methodology Overview:

-

Chromatographic Separation: Use a reverse-phase liquid chromatography (RPLC) system to separate lipid species based on their hydrophobicity.[24][25] This is crucial for separating isomeric plasmanyl (O-) and plasmenyl (P-) ether lipids, which cannot be distinguished by mass alone.[20][26] Plasmalogens (vinyl-ether) typically have a characteristic retention time shift compared to their plasmanyl (alkyl-ether) counterparts.[20]

-

Mass Spectrometry Detection: The separated lipids are ionized (commonly using electrospray ionization, ESI) and detected by a high-resolution mass spectrometer.[25]

-

Tandem MS (MS/MS) for Structural Elucidation: Precursor ions corresponding to specific lipids are isolated and fragmented. The resulting fragment ions provide structural information, such as the identity of the fatty acyl chain at the sn-2 position.[26] However, traditional collision-based fragmentation may not be sufficient to fully characterize the sn-1 ether linkage.[24]

-

Advanced Fragmentation Techniques: Techniques like Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) can provide more detailed structural information, enabling the differentiation of ether lipid subtypes and localization of double bonds.[24][27]

-

Data Analysis: The acquired data is processed using specialized software to identify and quantify the lipid species by comparing their mass-to-charge ratios and fragmentation patterns to lipid databases.[28]

Caption: A typical workflow for the analysis of ether lipids from biological samples.

Conclusion